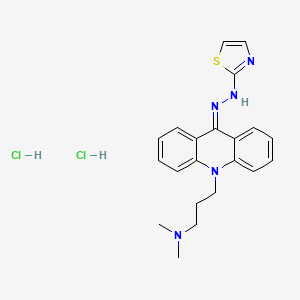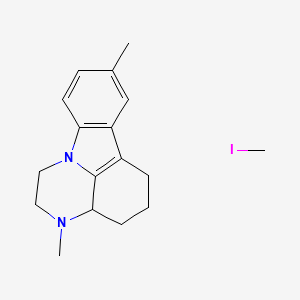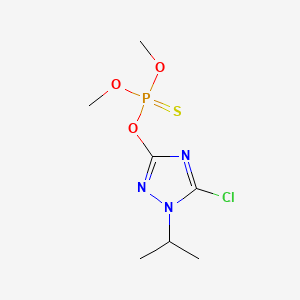
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(モルホリノメチル)-3-(((5-ニトロ-2-フロイル)メチレン)アミノ)-2-オキサゾリジノン, メチオジドは、複雑な有機化合物です。オキサゾリジノン環、モルホリノメチル基、ニトロフラン部分を含む独自の構造を持っています。
準備方法
合成経路と反応条件
5-(モルホリノメチル)-3-(((5-ニトロ-2-フロイル)メチレン)アミノ)-2-オキサゾリジノン, メチオジドの合成には、通常、多段階の有機反応が必要です。一般的な合成経路には以下のようなものが考えられます。
オキサゾリジノン環の形成: これは、アミノアルコールとカルボニル化合物を酸性または塩基性条件下で環化させることで実現できます。
モルホリノメチル基の導入: この工程には、オキサゾリジノン中間体をモルホリンとホルムアルデヒドと制御された条件下で反応させることが含まれます。
ニトロフリル基の付加: 最後の工程では、適切な触媒の存在下で、中間体を5-ニトロ-2-フランアルデヒドと縮合させることができます。
工業生産方法
工業生産方法では、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用、高度な精製技術、グリーンケミストリーの原則などが含まれます。
化学反応の分析
反応の種類
5-(モルホリノメチル)-3-(((5-ニトロ-2-フロイル)メチレン)アミノ)-2-オキサゾリジノン, メチオジドは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、特定の条件下でアミンに還元することができます。
還元: この化合物は、酸化されて追加の官能基を導入することができます。
置換: メチオジド基は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素、過マンガン酸カリウム、その他の酸化剤などがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミン、チオール、ハロゲン化物などの求核剤を適切な条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用した試薬と条件によって異なります。たとえば、ニトロ基の還元によりアミン誘導体が生成されますが、置換反応によってさまざまな官能基が導入される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学プローブまたは創薬における潜在的な用途。
医学: 新しい医薬品の開発における可能性のある用途。
産業: 先端材料の生産における用途、または化学反応における触媒として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible applications in the development of new pharmaceuticals.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。医化学においては、酵素や受容体などの生体標的に作用し、その活性を調節する可能性があります。関与する分子標的と経路は、詳細な生化学的研究によって特定されます。
類似化合物との比較
類似化合物
2-オキサゾリジノン誘導体: オキサゾリジノン環が類似しているが、置換基が異なる化合物。
ニトロフラン化合物: さまざまな官能基を有するニトロフラン部分を有する分子。
モルホリン誘導体: 異なる付加部分を有するモルホリン環を特徴とする化合物。
独自性
5-(モルホリノメチル)-3-(((5-ニトロ-2-フロイル)メチレン)アミノ)-2-オキサゾリジノン, メチオジドを際立たせるのは、官能基の独自の組み合わせです。この組み合わせにより、他の化合物では得られない独自の化学的および生物学的特性が付与されます。この独自性により、他の化合物が不向きな特定の用途において特に価値あるものになります。
特性
CAS番号 |
97619-17-5 |
|---|---|
分子式 |
C15H19IN4O7 |
分子量 |
494.24 g/mol |
IUPAC名 |
iodomethane;5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N4O7.CH3I/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;1-2/h1-2,7,10H,3-6,8-9H2;1H3/b15-7+; |
InChIキー |
DOVSRTFYIQELKA-HAZZGOGXSA-N |
異性体SMILES |
CI.C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
CI.C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)







![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)

